molecular formula C4H8O5 B1220720 Threonic acid CAS No. 3909-12-4

Threonic acid

Cat. No.: B1220720
CAS No.: 3909-12-4
M. Wt: 136.10 g/mol
InChI Key: JPIJQSOTBSSVTP-GBXIJSLDSA-N
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Description

Threonic acid is a sugar acid derived from threose. The L-isomer of this compound is a metabolite of ascorbic acid (vitamin C). It is known for its potential in various biological and chemical applications, including its role in the treatment of androgenic alopecia due to its ability to inhibit DKK1 expression in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

Threonic acid can be synthesized using L-ascorbic acid as a raw material. The process involves the use of hydrogen peroxide as a catalyst and a metal hydroxide salifying agent. The reaction is carried out at temperatures between 0-40°C for 3-6 hours. After the reaction, molecular oxygen is removed from the solution, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the preparation of L-threonic acid often involves the oxidation of L-ascorbic acid with hydrogen peroxide. The reaction is facilitated by the addition of a metal hydroxide salifying agent, which shortens the reaction time and enhances the yield. The resulting product is then purified through crystallization or desalting processes .

Chemical Reactions Analysis

Types of Reactions

Threonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in various fields.

Common Reagents and Conditions

Major Products Formed

The primary product formed from the oxidation of ascorbic acid is L-threonic acid. Additionally, various salts of this compound, such as calcium L-threonate and magnesium L-threonate, are produced through substitution reactions .

Scientific Research Applications

Threonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of threonic acid involves its role as a metabolite of ascorbic acid. It enhances the absorption and utilization of vitamin C in the body. In the case of magnesium L-threonate, it has been shown to raise magnesium levels in the brain and neurons, potentially improving cognitive functions by activating NMDA receptors and increasing synaptic density .

Comparison with Similar Compounds

Threonic acid can be compared with other sugar acids and derivatives:

    Gluconic acid: Another sugar acid derived from glucose, used in food and pharmaceutical industries.

    Ascorbic acid: A well-known vitamin with antioxidant properties, from which this compound is derived.

    Glycolic acid: An alpha-hydroxy acid used in skincare products for its exfoliating properties.

Properties

IUPAC Name

(2S,3R)-2,3,4-trihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIJQSOTBSSVTP-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192337
Record name Threonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20246-26-8, 3909-12-4
Record name (2S,3R)-2,3,4-Trihydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20246-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3909-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threonic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003909124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Threonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THREONIC ACID, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTD0MI8XRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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